molecular formula C19H17N3O5S B2876522 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 946202-73-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2876522
CAS No.: 946202-73-9
M. Wt: 399.42
InChI Key: VNCGDYJKAJEAQG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility in various solvents, and pH. It can also include more specialized properties like optical rotation, refractive index, and specific gravity .

Scientific Research Applications

Synthesis and Reactivity

Research on structurally similar compounds has focused on their synthesis and potential reactivity. For example, studies have demonstrated the synthesis of various heterocyclic compounds derived from related moieties with potential applications in medicinal chemistry and as intermediates for further chemical modifications. These compounds have been explored for their anti-inflammatory, analgesic, and antimicrobial activities, highlighting the versatility of their structural framework in medicinal chemistry applications (Abu-Hashem et al., 2020).

Antimicrobial Activity

Compounds with benzothiazole and furan subunits have been evaluated for their antimicrobial properties. For instance, a thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological and medical applications due to its structural features (Çakmak et al., 2022).

Catalytic and Inhibitory Effects

The structural elements present in related compounds have been investigated for their roles in catalytic processes and as enzyme inhibitors. This indicates potential research applications in understanding biological pathways and designing inhibitors for specific enzymes. Studies on benzo[d]thiazole-2-carboxamide derivatives, for example, have explored their efficacy as EGFR inhibitors, showcasing the potential therapeutic applications of these structures (Zhang et al., 2017).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems, such as the human body. This can involve interactions with specific proteins, DNA, or other biomolecules .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and reactivity. It may also include information on safe handling and storage procedures, as well as first aid measures in case of exposure .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-11-9-13(21-27-11)18(23)22(10-12-5-4-8-26-12)19-20-16-14(24-2)6-7-15(25-3)17(16)28-19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCGDYJKAJEAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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